

# Technical Guide: 1-Ethoxy-3-Iodobenzene

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## Compound of Interest

Compound Name:	1-Ethoxy-3-iodobenzene
CAS No.:	29052-00-4
Cat. No.:	B1595423

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Molecular Characterization, Synthetic Protocols, and Catalytic Utility

## Executive Summary

This technical guide provides a comprehensive analysis of **1-ethoxy-3-iodobenzene** (CAS: 29052-00-4), a critical aryl iodide intermediate in medicinal chemistry. Unlike its para-substituted counterparts, the meta-substitution pattern of this molecule offers unique steric and electronic properties essential for designing non-linear biaryl scaffolds.

This document moves beyond basic data sheets to provide actionable protocols for synthesis (Williamson etherification) and application (Suzuki-Miyaura cross-coupling), grounded in field-proven methodologies.

## Part 1: Physicochemical Profile

The Core Metric: Molecular Weight

The molecular weight of **1-ethoxy-3-iodobenzene** is 248.06 g/mol .[\[1\]](#)

While this value is a standard constant, its derivation is critical for stoichiometry in high-precision catalysis. In drug development, the heavy iodine atom (126.90 amu) dominates the

mass, making atom economy calculations vital when this leaving group is discarded during cross-coupling.

## Data Summary Table

Property	Value	Notes
IUPAC Name	1-ethoxy-3-iodobenzene	Also known as m-iodophenetole
CAS Number	29052-00-4	Verify batch certificates; distinct from p-isomer
Molecular Formula		
Molecular Weight	248.06 g/mol	Monoisotopic Mass: 247.97 g/mol
Physical State	Pale yellow liquid	Darkens upon light exposure (iodine liberation)
Boiling Point	~135°C (at 15 mmHg)	Estimated; vacuum distillation recommended
Solubility	DCM, THF, Ethyl Acetate	Hydrophobic; insoluble in water

## Part 2: Synthetic Pathways

### The "Gold Standard" Protocol: Williamson Ether Synthesis[6][7]

While the Sandmeyer reaction is a textbook route to aryl iodides, it is operationally hazardous (diazonium intermediates) and difficult to scale. For **1-ethoxy-3-iodobenzene**, the alkylation of 3-iodophenol is the superior method for safety and yield.

Mechanism:

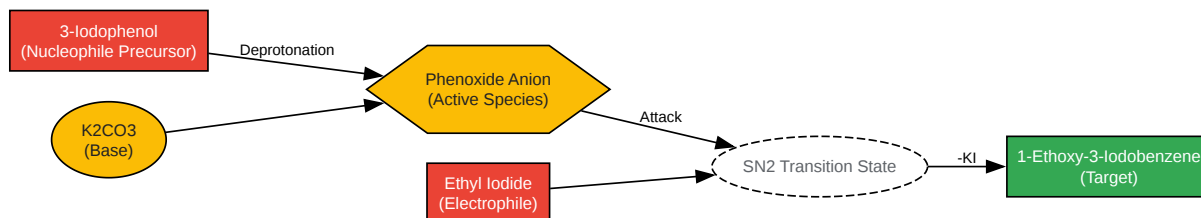
Nucleophilic Substitution.[2][3] The phenoxide anion (generated in situ) attacks the electrophilic ethyl carbon, displacing the halide leaving group.

## Experimental Protocol

Scale: 10 mmol basis

- Reagents:
  - 3-Iodophenol (2.20 g, 10 mmol)
  - Ethyl Iodide (1.71 g, 11 mmol) [Note: Ethyl bromide is a cheaper alternative but requires longer reflux times]
  - Potassium Carbonate ( , anhydrous, 2.76 g, 20 mmol)
  - Solvent: Acetone (reagent grade) or DMF (for faster kinetics)
- Procedure:
  - Activation: Charge a round-bottom flask with 3-iodophenol, , and acetone (30 mL). Stir at room temperature for 15 minutes to allow deprotonation (color change often observed).
  - Addition: Add ethyl iodide dropwise via syringe to control the exotherm.
  - Reflux: Heat the system to reflux (approx. 60°C for acetone) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol is more polar than the product.
  - Workup: Cool to RT. Filter off the inorganic salts ( /KI). Concentrate the filtrate in vacuo.
  - Purification: Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over . Flash chromatography is rarely needed if the NaOH wash is thorough.

## Process Logic Diagram (DOT)



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Figure 1: The Williamson Ether Synthesis pathway.[4] The critical control point is the complete deprotonation of the phenol prior to alkyl halide addition to prevent side reactions.

## Part 3: Reactivity & Applications

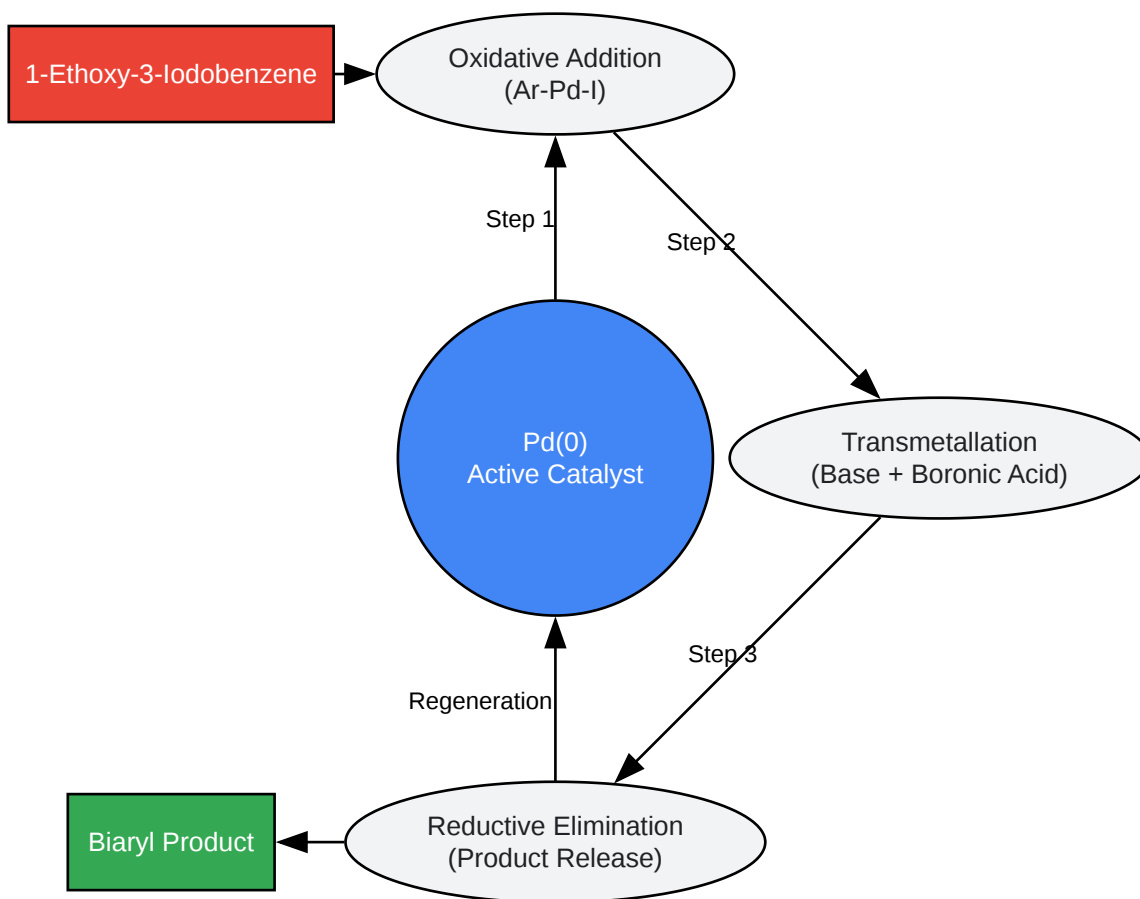
### Suzuki-Miyaura Cross-Coupling

The primary utility of **1-ethoxy-3-iodobenzene** is as an electrophile in Palladium-catalyzed cross-coupling. The meta-ethoxy group is electronically significant: it is an electron-donating group (EDG) by resonance but is located meta to the reaction site. Unlike para-substituents, it does not directly conjugate with the Pd-C bond, preserving the Lewis acidity of the metal center during the catalytic cycle.

Why this matters:

- Oxidative Addition: The C-I bond is weak, making oxidative addition rapid, even with mild catalysts.
- Selectivity: The meta-positioning prevents steric interference at the coupling site, allowing for the synthesis of sterically congested biaryls.

### Catalytic Cycle Visualization (DOT)



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Figure 2: The Suzuki-Miyaura catalytic cycle. **1-ethoxy-3-iodobenzene** enters at the Oxidative Addition step. The weak C-I bond facilitates this step, often allowing the reaction to proceed at room temperature.

## Part 4: Quality Control & Analytics

### Self-Validating the Molecule

Before using this intermediate in costly GMP steps, verify its identity using this analytical profile.

- H-NMR (Predicted, 400 MHz,  
)
  - 1.40 (t, 3H): Methyl group of the ethoxy chain.[5]

- 3.98 (q, 2H): Methylene group ( ).
- 6.90 - 7.35 (m, 4H): Aromatic region.
  - Look for the specific meta-substitution pattern: A singlet-like signal (H2) isolated between the I and OEt groups, and a triplet (H5) representing the proton meta to both substituents.
- Mass Spectrometry (GC-MS):
  - Parent Ion ( ): 248 m/z.[5]
  - Base Peak: Often the loss of the ethyl group ( ) or the iodine radical depending on ionization energy.
- TLC Visualization:
  - UV Active (254 nm).
  - Stains: Iodine chamber (reversible) or Anisaldehyde.

Storage Warning: Aryl iodides are light-sensitive. Store in amber vials under inert gas (Argon/Nitrogen) to prevent the liberation of iodine, which turns the liquid brown and can poison Pd catalysts.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34336, **1-Ethoxy-3-iodobenzene**. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [\[Link\]](#)

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## Sources

- 1. 29052-00-4|1-Ethoxy-3-iodobenzene|BLD Pharm [bldpharm.com]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
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